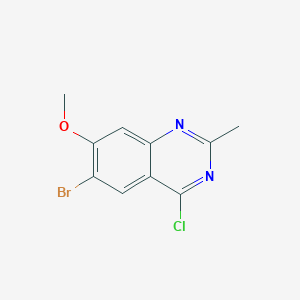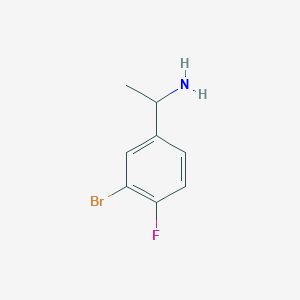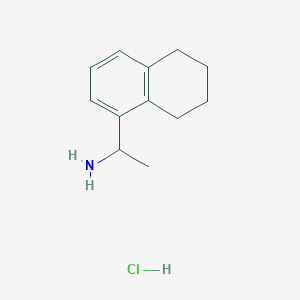![molecular formula C20H22N4S2 B12501950 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12501950.png)
11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学的研究の応用
11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It could be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 5-(2-bromoprop-2-enylsulfanyl)-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 12,12-Dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Uniqueness
What sets 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine apart from similar compounds is its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C20H22N4S2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C20H22N4S2/c1-13(2)12-25-20-22-18(21)17-15-8-9-24(10-14-6-4-3-5-7-14)11-16(15)26-19(17)23-20/h3-7H,1,8-12H2,2H3,(H2,21,22,23) |
InChIキー |
RYQIILIDJZWXFN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CSC1=NC(=C2C3=C(CN(CC3)CC4=CC=CC=C4)SC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)

![4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12501882.png)
![Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
![methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)
![Propyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501894.png)
![2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
![5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12501914.png)

![4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)



